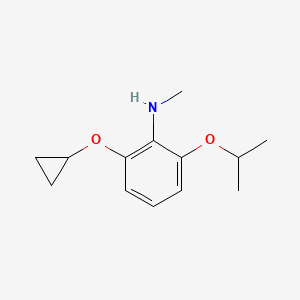
3-Amino-2-(aminomethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(aminomethyl)phenol: is an organic compound with the molecular formula C7H10N2O It is a derivative of phenol, characterized by the presence of both an amino group and an aminomethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Amino-2-(aminomethyl)phenol can be synthesized through several methods. One common approach involves the Petasis borono-Mannich reaction, which is a three-component reaction involving salicylaldehydes, secondary amines, and phenyl boronic acids. This reaction is typically catalyzed by magnetic Fe3O4 nanoparticles, offering mild reaction conditions and high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Petasis reactions or other catalytic processes that ensure high efficiency and scalability. The use of recyclable catalysts, such as Fe3O4 nanoparticles, is advantageous for industrial applications due to their reusability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2-(aminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Acylated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-2-(aminomethyl)phenol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In industrial applications, this compound is used in the production of dyes, polymers, and other materials. It is also employed as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of 3-Amino-2-(aminomethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Aminophenol: Similar structure but lacks the aminomethyl group.
3-Aminophenol: Similar structure but lacks the aminomethyl group.
2-(Aminomethyl)phenol: Similar structure but lacks the additional amino group.
Uniqueness: 3-Amino-2-(aminomethyl)phenol is unique due to the presence of both an amino group and an aminomethyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts .
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
3-amino-2-(aminomethyl)phenol |
InChI |
InChI=1S/C7H10N2O/c8-4-5-6(9)2-1-3-7(5)10/h1-3,10H,4,8-9H2 |
InChI-Schlüssel |
VPRCDALXYCMAML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















